
N,N'-Di(1-hydroxypentanal)-5,5-dimethylhydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin is a chemical compound with the molecular formula C15H24N2O6. It belongs to the class of hydantoins, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two hydroxypentanal groups attached to a dimethylhydantoin core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin typically involves the reaction of 5,5-dimethylhydantoin with 1-hydroxypentanal under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions
N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
科学的研究の応用
N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the hydantoin core play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 1-Hydroxymethyl-5,5-dimethylhydantoin
- 1,3-Dibromo-5,5-dimethylhydantoin
- 1,3-Dichloro-5,5-dimethylhydantoin
- 1,3-Bis(2-hydroxyethyl)-5,5-dimethylhydantoin
Uniqueness
N,N’-Di(1-hydroxypentanal)-5,5-dimethylhydantoin is unique due to the presence of two hydroxypentanal groups, which impart distinct chemical and physical properties compared to other hydantoin derivatives
特性
分子式 |
C15H24N2O6 |
|---|---|
分子量 |
328.36 g/mol |
IUPAC名 |
1,3-bis(2-hydroxypentanoyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O6/c1-5-7-9(18)11(20)16-13(22)15(3,4)17(14(16)23)12(21)10(19)8-6-2/h9-10,18-19H,5-8H2,1-4H3 |
InChIキー |
FMAKZSDHZUMQBI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)N1C(=O)C(N(C1=O)C(=O)C(CCC)O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
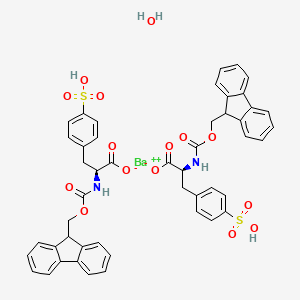
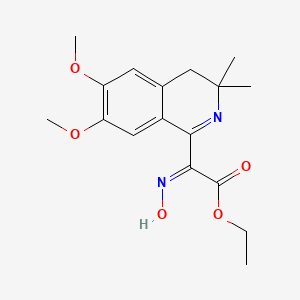
![6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13823346.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823348.png)
![alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe](/img/structure/B13823358.png)
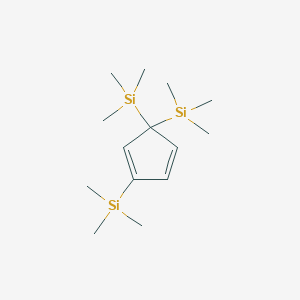
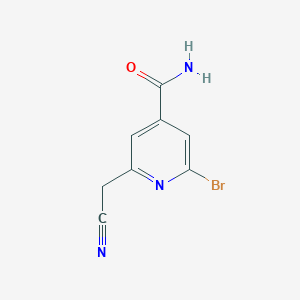
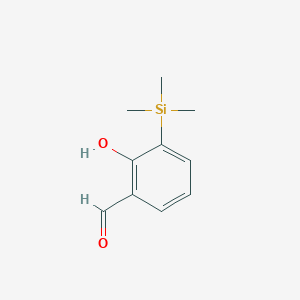
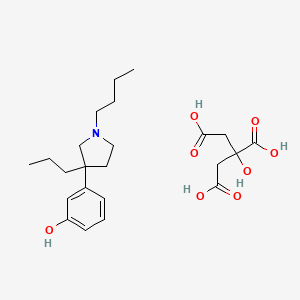
![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)

